REACTION_CXSMILES
|
[S:1]([N:9]1[CH:13]=[CH:12][N:11]=[CH:10]1)([N:4]1[CH:8]=[CH:7][N:6]=[CH:5]1)(=[O:3])=[O:2].[F:14][C:15]([F:22])([F:21])[S:16]([O:19]C)(=[O:18])=[O:17]>C(Cl)Cl>[O-:19][S:16]([C:15]([F:22])([F:21])[F:14])(=[O:18])=[O:17].[N:4]1([S:1]([N:9]2[CH:13]=[CH:12][N+:11]([CH3:15])=[CH:10]2)(=[O:2])=[O:3])[CH:8]=[CH:7][N:6]=[CH:5]1 |f:3.4|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
830 μL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred cold for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washing with DCM
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.N1(C=NC=C1)S(=O)(=O)N1C=[N+](C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 196.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |